molecular formula C11H7ClFNO2 B13671139 Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate

Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate

Cat. No.: B13671139
M. Wt: 239.63 g/mol
InChI Key: RHHWHVCSYHUICQ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C₁₁H₇ClFNO₂ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of chloro and fluoro substituents at specific positions on the ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-6-fluoroquinoline-4-carboxylate
  • Methyl 3-chloro-6-fluoroisoquinoline-3-carboxylate
  • Methyl 3-chloro-6-fluoroisoquinoline-5-carboxylate

Uniqueness

Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate is unique due to the specific positioning of the chloro and fluoro groups on the isoquinoline ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)9-8-4-7(13)3-2-6(8)5-14-10(9)12/h2-5H,1H3

InChI Key

RHHWHVCSYHUICQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=CN=C1Cl)F

Origin of Product

United States

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